4-(4-Methylpiperazin-1-yl)-5,6-diphenylfuro[2,3-d]pyrimidine
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Overview
Description
4-(4-Methyl-1-piperazinyl)-5,6-diphenylfuro[2,3-d]pyrimidine is a heterocyclic compound that features a pyrimidine ring fused with a furan ring and substituted with a piperazine moiety. This compound is of significant interest due to its potential therapeutic applications and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methyl-1-piperazinyl)-5,6-diphenylfuro[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylpiperazine with a suitable diphenylfuro[2,3-d]pyrimidine precursor. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as acetic acid .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by cyclization and purification steps. The use of high-pressure reactors and automated synthesis equipment can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methyl-1-piperazinyl)-5,6-diphenylfuro[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrimidine derivatives .
Scientific Research Applications
4-(4-Methyl-1-piperazinyl)-5,6-diphenylfuro[2,3-d]pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 4-(4-Methyl-1-piperazinyl)-5,6-diphenylfuro[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Benzyl-1-piperazinyl)-2-methyl-6-phenylthieno[2,3-d]pyrimidine
- Pyrimido[1,2-a]benzimidazoles
- Pyrazolo[3,4-d]pyrimidine derivatives
Uniqueness
4-(4-Methyl-1-piperazinyl)-5,6-diphenylfuro[2,3-d]pyrimidine is unique due to its specific structural features, such as the fused furan and pyrimidine rings and the piperazine substitution. These structural elements contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C23H22N4O |
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Molecular Weight |
370.4 g/mol |
IUPAC Name |
4-(4-methylpiperazin-1-yl)-5,6-diphenylfuro[2,3-d]pyrimidine |
InChI |
InChI=1S/C23H22N4O/c1-26-12-14-27(15-13-26)22-20-19(17-8-4-2-5-9-17)21(18-10-6-3-7-11-18)28-23(20)25-16-24-22/h2-11,16H,12-15H2,1H3 |
InChI Key |
OLPKXXCSCHAUBL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=C3C(=C(OC3=NC=N2)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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